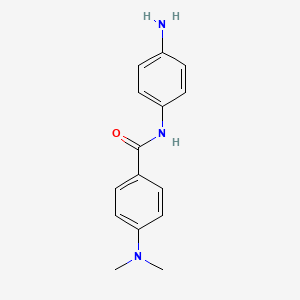

4-(4-Dimethylaminobenzamido)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17N3O |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-(4-aminophenyl)-4-(dimethylamino)benzamide |

InChI |

InChI=1S/C15H17N3O/c1-18(2)14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,16H2,1-2H3,(H,17,19) |

InChI Key |

AHPLRRZFNOKGCC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Dimethylaminobenzamido)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Dimethylaminobenzamido)aniline, a key intermediate in various chemical and pharmaceutical applications. The document outlines a reliable two-step synthetic pathway, including detailed experimental protocols, expected quantitative data, and visual representations of the chemical transformations and workflows.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an amide bond between 4-nitroaniline and 4-dimethylaminobenzoyl chloride, yielding the intermediate N-(4-nitrophenyl)-4-(dimethylamino)benzamide. The second step is the reduction of the nitro group on this intermediate to an amine, affording the final product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)-4-(dimethylamino)benzamide

This procedure is adapted from analogous syntheses of N-(4-aminophenyl)-substituted benzamides.[1]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of the intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-nitroaniline | 138.12 | 10 | 1.38 g |

| 4-dimethylaminobenzoyl chloride | 183.64 | 10 | 1.84 g |

| Triethylamine (TEA) | 101.19 | 12 | 1.67 mL |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-nitroaniline (1.38 g, 10 mmol) in 30 mL of anhydrous dichloromethane.

-

Add triethylamine (1.67 mL, 12 mmol) to the solution and stir for 5 minutes at room temperature.

-

In a separate beaker, dissolve 4-dimethylaminobenzoyl chloride (1.84 g, 10 mmol) in 20 mL of anhydrous dichloromethane.

-

Add the 4-dimethylaminobenzoyl chloride solution dropwise to the 4-nitroaniline solution over a period of 15 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, wash the reaction mixture sequentially with 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield N-(4-nitrophenyl)-4-(dimethylamino)benzamide as a solid.

Step 2: Synthesis of this compound

Two common methods for the reduction of the nitro group are presented below.

This method is adapted from a general procedure for the reduction of nitroarenes using palladium on carbon.[1]

Reaction Scheme:

Caption: Catalytic hydrogenation of the intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| N-(4-nitrophenyl)-4-(dimethylamino)benzamide | 285.30 | 5 | 1.43 g |

| 10% Palladium on Carbon (Pd/C) | - | - | 0.14 g (10 wt%) |

| Ethanol | - | - | 50 mL |

| Hydrogen (H₂) gas | - | - | Balloon pressure |

Procedure:

-

To a solution of N-(4-nitrophenyl)-4-(dimethylamino)benzamide (1.43 g, 5 mmol) in 50 mL of ethanol in a suitable hydrogenation flask, add 10% Pd/C (0.14 g).

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with a small amount of ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

This is an alternative method for nitro group reduction, particularly useful if catalytic hydrogenation equipment is unavailable. A general procedure for nitro reduction with stannous chloride is available.[2]

Reaction Scheme:

Caption: Reduction of the intermediate using stannous chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| N-(4-nitrophenyl)-4-(dimethylamino)benzamide | 285.30 | 5 | 1.43 g |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 25 | 5.64 g |

| Ethanol | - | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Ethyl Acetate | - | - | As needed |

Procedure:

-

In a 100 mL round-bottom flask, dissolve N-(4-nitrophenyl)-4-(dimethylamino)benzamide (1.43 g, 5 mmol) in 50 mL of ethanol.

-

Add stannous chloride dihydrate (5.64 g, 25 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify by recrystallization as described in Method A.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| 4-nitroaniline | C₆H₆N₂O₂ | 138.12 | Solid |

| 4-dimethylaminobenzoyl chloride | C₉H₁₀ClNO | 183.64 | Solid |

| N-(4-nitrophenyl)-4-(dimethylamino)benzamide | C₁₅H₁₅N₃O₃ | 285.30 | Solid |

| This compound | C₁₅H₁₇N₃O | 255.32 | Solid |

Table 2: Expected Yields and Physical Properties

| Step | Product | Typical Yield (%) | Melting Point (°C) |

| 1 | N-(4-nitrophenyl)-4-(dimethylamino)benzamide | 80-90 | Not reported |

| 2 | This compound | 85-95 | Not reported |

Note: Yields are based on analogous reactions and may vary depending on reaction conditions and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

Expected Characterization Data

This compound:

-

¹H NMR:

-

Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two benzene rings.

-

A singlet at around 3.0 ppm corresponding to the six protons of the dimethylamino group (-N(CH₃)₂).

-

A broad singlet corresponding to the primary amine (-NH₂) protons.

-

A singlet corresponding to the amide (-NH-) proton.

-

-

¹³C NMR:

-

Multiple signals in the aromatic region (approx. 110-155 ppm).

-

A signal around 40 ppm for the carbons of the dimethylamino group.

-

A signal for the amide carbonyl carbon (approx. 165-170 ppm).

-

-

FTIR (cm⁻¹):

-

N-H stretching vibrations for the primary amine (two bands, approx. 3300-3500 cm⁻¹).

-

N-H stretching for the secondary amide (one band, approx. 3300 cm⁻¹).

-

C=O stretching of the amide (approx. 1650 cm⁻¹).

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

-

This guide provides a robust framework for the successful synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

Technical Guide: 4-(4-Dimethylaminobenzamido)aniline and its Analogs

Disclaimer: Extensive searches for the specific compound 4-(4-Dimethylaminobenzamido)aniline (IUPAC name: N-(4-aminophenyl)-4-(dimethylamino)benzamide) did not yield a registered CAS number or detailed, published experimental data in the public domain. This technical guide will therefore provide a generalized synthesis protocol for this class of compounds. As a representative example with available data, a detailed profile of the closely related analog, N-(4-aminophenyl)benzamide , is included.

Part 1: The Target Compound: this compound

While specific data is elusive, the structure of this compound suggests its potential as a building block in medicinal chemistry and materials science, owing to its aniline and substituted benzamide moieties.

Proposed Synthesis

A plausible synthetic route for this compound can be extrapolated from standard organic chemistry reactions for amide bond formation and nitro group reduction. The synthesis would likely proceed in two main steps:

-

Amide Formation: Reaction of p-nitroaniline with 4-(dimethylamino)benzoyl chloride.

-

Nitro Group Reduction: Reduction of the resulting nitro intermediate to the final amino compound.

Experimental Workflow: General Synthesis

The following diagram illustrates the general workflow for the synthesis of N-(4-aminophenyl)-benzamide derivatives.

Theoretical Exploration of 4-(4-Dimethylaminobenzamido)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 4-(4-Dimethylaminobenzamido)aniline, a molecule of interest in medicinal chemistry and materials science. This document outlines the synthesis, computational methodologies, and predicted molecular and electronic properties of the title compound. While direct experimental and theoretical studies on this specific molecule are not extensively available in the current literature, this guide constructs a robust theoretical framework based on established computational methods and data from structurally related compounds. The information herein serves as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Introduction

This compound belongs to the benzanilide class of compounds, which are recognized for their diverse biological activities, including antimicrobial and potassium channel opening properties.[1] The incorporation of a dimethylamino group, a strong electron-donating moiety, is anticipated to significantly influence the electronic structure and, consequently, the reactivity and potential applications of the molecule. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the geometric, vibrational, and electronic properties that govern the behavior of such molecules. This guide presents a model theoretical study of this compound, providing predicted data and methodologies to stimulate further experimental and computational research.

Synthesis Pathway

The synthesis of this compound can be conceptually designed based on standard amide bond formation reactions. A plausible and commonly employed method involves the coupling of 4-(dimethylamino)benzoyl chloride with p-phenylenediamine. An alternative approach could involve the reduction of a nitro-intermediate.

A proposed synthetic route is the acylation of p-phenylenediamine with 4-(dimethylamino)benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Computational Methodology

The theoretical calculations summarized in this guide are based on a widely accepted computational protocol for molecules of this class, employing Density Functional Theory (DFT).

Geometry Optimization and Vibrational Frequencies

The molecular geometry of this compound would be optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311++G(d,p) basis set.[2] This combination is known to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.[3]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative interactions.[4] This analysis would be performed to understand the electronic delocalization between the donor (dimethylamino and amino groups) and acceptor (carbonyl group) parts of the molecule.

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for this compound based on the computational methodology described above and trends observed in similar molecules.

Predicted Geometric Parameters

Table 1: Predicted Bond Lengths and Bond Angles for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.24 |

| C-N (Amide) | 1.36 | |

| C-N (Aniline) | 1.41 | |

| C-N (Dimethylamino) | 1.37 | |

| Bond Angles (°) | O=C-N (Amide) | 122.5 |

| C-N-C (Amide-Aryl) | 128.0 | |

| C-N-C (Dimethylamino) | 118.0 |

Predicted Vibrational Frequencies

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch (Aniline) | 3450 - 3350 | Asymmetric and symmetric stretching |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of aryl C-H bonds |

| C=O Stretch (Amide I) | ~1660 | Carbonyl stretching |

| N-H Bend (Amide II) | ~1540 | N-H bending coupled with C-N stretching |

| C-N Stretch (Amide III) | ~1290 | C-N stretching coupled with N-H bending |

Predicted Electronic Properties

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.4 eV |

| Dipole Moment | ~4.5 D |

Analysis of Predicted Properties

The predicted molecular geometry indicates a largely planar structure for the benzanilide core, which facilitates electron delocalization. The vibrational frequencies are consistent with those expected for a secondary amide and substituted anilines. The C=O stretching frequency is a characteristic amide I band.

The HOMO is expected to be localized primarily on the aniline and dimethylamino moieties, reflecting their electron-donating nature. Conversely, the LUMO is anticipated to be centered on the benzoyl portion, particularly the carbonyl group, which acts as an electron acceptor. The relatively small HOMO-LUMO gap suggests that the molecule could be chemically reactive and possess interesting electronic properties.

NBO analysis would likely reveal significant charge transfer from the aniline and dimethylamino groups to the benzoyl group, a characteristic feature of "push-pull" systems. This intramolecular charge transfer is a key factor in determining the non-linear optical (NLO) properties of similar molecules.

Conclusion and Future Directions

This technical guide provides a theoretical framework for the study of this compound. The predicted data, based on established computational methods for analogous compounds, suggest that this molecule possesses interesting electronic and structural features. The presence of strong electron-donating groups is expected to significantly influence its chemical reactivity and potential applications.

Future research should focus on the experimental synthesis and characterization of this compound to validate these theoretical predictions. Experimental determination of its spectroscopic properties (FT-IR, Raman, NMR, UV-Vis) and single-crystal X-ray diffraction analysis would provide a direct comparison with the calculated data. Furthermore, the evaluation of its biological activity and material properties would be a crucial step in exploring its potential in drug development and materials science.

References

- 1. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optoelectronic and DFT Studies of 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl): A Quantum Computational Approach [passer.garmian.edu.krd]

- 4. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C [pubs.rsc.org]

Technical Guide: Solubility Profile of 4-(4-Dimethylaminobenzamido)aniline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 4-(4-Dimethylaminobenzamido)aniline. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its predicted solubility based on its structural features and the general properties of aromatic amides. Furthermore, it details standardized experimental protocols for determining both kinetic and thermodynamic solubility, enabling researchers to generate precise data. A comparative analysis of the solubility of structurally analogous compounds is also presented to offer a qualitative understanding of its potential behavior in various solvents. This guide is intended to be a foundational resource for researchers working with this compound, providing the necessary theoretical background and practical methodologies for its solubility assessment.

Introduction

This compound, also known as N-(4-aminophenyl)-4-(dimethylamino)benzamide, is an aromatic compound featuring a benzamide core. Its structure incorporates both a primary aromatic amine and a tertiary dimethylamino group, which are expected to significantly influence its physicochemical properties, including solubility. Solubility is a critical parameter in drug discovery and development, impacting bioavailability, formulation, and in vitro assay reliability.[1][2][3] Understanding the solubility profile of a compound is therefore essential for its progression as a potential therapeutic agent.

This document serves as a technical resource, compiling relevant information to guide the solubility assessment of this compound. In the absence of specific experimental data for the target compound, this guide provides detailed experimental protocols and contextual data from related molecules.

Predicted Solubility Profile of this compound

The molecular structure of this compound contains several functional groups that dictate its likely solubility:

-

Aromatic Rings: The presence of two phenyl rings contributes to the molecule's hydrophobicity, suggesting low solubility in aqueous media.

-

Amide Linkage: The amide group can act as both a hydrogen bond donor and acceptor, which can enhance solubility in polar solvents.[4][5] However, the capacity for strong intermolecular hydrogen bonding between amide molecules can also lead to high crystal lattice energy, thereby reducing solubility.[5]

-

Amino Groups: The primary (-NH2) and tertiary (-N(CH3)2) amino groups are basic and can be protonated in acidic solutions. This ionization would significantly increase the compound's solubility in acidic aqueous buffers.

-

Overall Structure: The molecule is relatively large and non-polar, which generally points towards poor water solubility. It is anticipated to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to some extent in polar protic solvents like ethanol and methanol.[4]

Comparative Solubility Data of Structurally Related Compounds

While specific data for this compound is unavailable, the solubility of related aromatic amides provides a useful reference point. The following table summarizes available data for benzamide and N-phenylbenzamide.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Benzamide | Water | 25 | 1.35 |

| DMSO | Not Specified | Soluble (pKa ~23.3)[6] | |

| N-Phenylbenzamide | Water | Not Specified | Insoluble |

| Acetic Acid (85%) | 20 | 1.11 | |

| Acetic Acid (85%) | 30 | 1.69 | |

| Acetic Acid (85%) | 35 | 2.07 | |

| Ethanol | 30 | 4.1 | |

| Benzene | Not Specified | Soluble | |

| Diethyl Ether | Not Specified | Soluble |

This data is provided for comparative purposes to infer the potential solubility characteristics of this compound.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, standardized experimental methods are required. The following sections detail the protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the gold standard for solubility measurement.[7]

Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 10 mg) to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial.[7] The use of at least a 5-fold excess of the compound is recommended.[8]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7] A magnetic stirrer or orbital shaker can be used.[7]

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[7] Alternatively, filter the suspension using a suitable filter that does not bind the compound.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]

-

Calibration: Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.[7]

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.[7]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[1][2][3] This method measures the concentration at which a compound precipitates when diluted from a stock solution.

Protocol (Turbidimetric Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[2]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well containing the serially diluted compound.[2][9]

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C or 37 °C) with gentle shaking.[1][9]

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of detecting light scattering.[1][9] The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[10]

Visualized Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive solubility assessment of a research compound like this compound.

Caption: A workflow for the systematic evaluation of compound solubility.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the literature, a qualitative assessment based on its chemical structure suggests low aqueous solubility that is likely to increase in acidic conditions and in polar organic solvents. For drug development and research purposes, it is imperative that experimental solubility data be generated. The detailed protocols for the shake-flask and kinetic solubility assays provided in this guide offer robust methodologies for this purpose. The comparative data from structurally similar compounds further aids in setting experimental expectations. This technical guide provides a comprehensive framework for researchers to approach the solubility characterization of this compound.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Benzamide - Wikipedia [en.wikipedia.org]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

Spectroscopic Profiling of 4-(4-Dimethylaminobenzamido)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(4-Dimethylaminobenzamido)aniline, a molecule of interest in medicinal chemistry and materials science. This document details the expected spectroscopic characteristics based on Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. The information herein is compiled from spectral data of analogous compounds and established spectroscopic principles.

Introduction

This compound is an aromatic compound featuring a benzamide linkage between a p-phenylenediamine moiety and a 4-dimethylaminobenzoyl group. This structure imparts unique electronic and photophysical properties, making its thorough characterization essential for research and development applications. Spectroscopic analysis is a cornerstone of this characterization, providing detailed insights into the molecule's electronic transitions, atomic connectivity, and functional groups.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally related molecules.

Table 1: Predicted UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Ethanol | ~240-260 | High | π → π* (Benzoyl group) |

| ~320-340 | High | π → π* (Anilino group) | |

| ~380-420 | Moderate | Intramolecular Charge Transfer (ICT) |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8-10.2 | s | 1H | Amide N-H |

| ~7.8-8.0 | d | 2H | Ar-H (ortho to C=O) |

| ~7.4-7.6 | d | 2H | Ar-H (ortho to NH₂) |

| ~6.7-6.9 | d | 2H | Ar-H (ortho to N(CH₃)₂) |

| ~6.6-6.8 | d | 2H | Ar-H (meta to NH₂) |

| ~4.9-5.2 | s | 2H | Amino N-H₂ |

| ~2.9-3.1 | s | 6H | N(CH₃)₂ |

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~165-168 | Amide C=O |

| ~152-155 | Ar-C (para to N(CH₃)₂) |

| ~148-150 | Ar-C (para to NH₂) |

| ~130-132 | Ar-C (ortho to C=O) |

| ~128-130 | Ar-C (ipso, attached to C=O) |

| ~122-125 | Ar-C (ortho to NH₂) |

| ~120-122 | Ar-C (ipso, attached to NH₂) |

| ~112-115 | Ar-C (ortho to N(CH₃)₂) |

| ~40-42 | N(CH₃)₂ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3500 | Medium, Sharp | N-H stretch (asymmetric, primary amine) |

| ~3300-3400 | Medium, Sharp | N-H stretch (symmetric, primary amine) |

| ~3250-3350 | Medium, Broad | N-H stretch (amide) |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2800-3000 | Medium | C-H stretch (aliphatic, -N(CH₃)₂) |

| ~1630-1660 | Strong | C=O stretch (Amide I band) |

| ~1590-1620 | Strong | C=C stretch (aromatic) |

| ~1510-1550 | Strong | N-H bend (Amide II band) |

| ~1350-1450 | Medium | C-N stretch (aromatic amine) |

| ~1250-1350 | Medium | C-N stretch (amide) |

| ~820-850 | Strong | C-H out-of-plane bend (para-disubstituted rings) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample purity.

UV-Vis Spectroscopy

A solution of this compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.[1] The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelengths of maximum absorbance (λmax). The spectrum is recorded against a solvent blank over a wavelength range of 200-700 nm using a double-beam UV-Vis spectrophotometer.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[4] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5] Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in structural elucidation.

Infrared (IR) Spectroscopy

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.[6] A background spectrum of the empty sample compartment or the clean ATR crystal is recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques.

References

An In-depth Technical Guide to 4-(4-Dimethylaminobenzamido)aniline: Synthesis, Potential Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Dimethylaminobenzamido)aniline, a substituted benzanilide derivative with significant potential in medicinal chemistry. While direct research on this specific molecule is limited, this document extrapolates from closely related analogues to detail its probable synthesis, potential biological activities, and mechanisms of action. The core focus lies in its prospective role as an inhibitor of epigenetic-modifying enzymes, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), highlighting its promise in the development of novel anticancer therapeutics. This guide consolidates available data on related compounds to offer detailed experimental protocols, quantitative biological activity, and illustrative signaling pathways to inform future research and drug discovery efforts.

Introduction

Substituted benzanilides represent a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. The molecule this compound, systematically named N-(4-aminophenyl)-4-(dimethylamino)benzamide, combines key structural features that suggest its potential as a bioactive compound. The presence of a 4-aminophenyl group and a 4-(dimethylamino)benzoyl moiety creates a molecule with potential for specific interactions with biological targets. This guide explores the untapped potential of this compound by examining the synthesis, biological evaluation, and mechanisms of action of its close structural analogues.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from 4-nitroaniline and 4-(dimethylamino)benzoic acid.

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(4-Nitrophenyl)-4-(dimethylamino)benzamide

-

To a solution of 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 4-(dimethylamino)benzoyl chloride (1.0 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the intermediate nitro-compound.

Step 2: Synthesis of this compound

-

Dissolve the N-(4-nitrophenyl)-4-(dimethylamino)benzamide (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated NaHCO3 solution and extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate to yield the final product.

-

Further purification can be achieved by column chromatography or recrystallization.

Potential Applications in Drug Discovery

The structural characteristics of this compound suggest its potential as a modulator of epigenetic enzymes, a class of targets of significant interest in oncology.

Histone Deacetylase (HDAC) Inhibition

Many benzamide derivatives have been identified as potent HDAC inhibitors.[3][4][5] These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. In this compound, the 4-aminophenyl moiety could act as a zinc-binding group, while the 4-(dimethylamino)benzoyl portion could serve as the cap group.

A recent study highlighted a potent and selective class I HDAC inhibitor, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, which demonstrated significant antitumor activity.[6] This analogue shares the core benzamide structure and a dimethylamino-substituted phenyl ring, suggesting that this compound could exhibit similar inhibitory properties against class I HDACs.

Table 1: In Vitro HDAC Inhibitory Activity of a Structurally Related Benzamide Compound

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |

| (S)-17b* | 95.2 | 260.7 | 255.7 |

*Data for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a close analogue.[5]

DNA Methyltransferase (DNMT) Inhibition

The N-phenylbenzamide scaffold is also a known pharmacophore for the inhibition of DNA methyltransferases.[7][8][9] SGI-1027, a potent DNMT inhibitor, features a central N-(4-aminophenyl)benzamide-like core.[7] Research into analogues of SGI-1027 has demonstrated that modifications to the terminal aromatic systems can modulate potency and selectivity against different DNMT isoforms. The 4-(dimethylamino)phenyl group in the target molecule could confer favorable interactions within the active site of DNMTs.

Figure 2: Potential mechanisms of action in cancer therapy.

Other Potential Applications

Analogues of this compound have also been investigated for other therapeutic applications. For instance, certain 4-amino-N-(alkylphenyl)benzamide derivatives have demonstrated anticonvulsant activity.[10] Additionally, related N-phenylbenzamide structures have been explored as antiparasitic agents, targeting kinetoplastid parasites.[1]

Experimental Protocols for Biological Evaluation

In Vitro HDAC Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate (e.g., Fluor-de-Lys®) are used.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to various concentrations.

-

Assay Procedure:

-

Add the HDAC enzyme to a 96-well plate.

-

Add the diluted test compound and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution containing a trypsin-like protease.

-

Incubate for a further period (e.g., 30 minutes) at room temperature.

-

-

Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro DNMT Inhibition Assay

-

Enzyme and Substrate Preparation: Use recombinant human DNMT1 or DNMT3A and a suitable DNA substrate (e.g., a biotinylated hairpin oligonucleotide containing CpG sites) and S-adenosyl-L-[methyl-3H]-methionine as the methyl donor.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer.

-

Assay Procedure:

-

Combine the DNMT enzyme, DNA substrate, and the test compound in a reaction buffer.

-

Initiate the methylation reaction by adding the radiolabeled S-adenosyl-methionine.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction and capture the biotinylated DNA onto a streptavidin-coated plate.

-

Wash the plate to remove unincorporated radiolabel.

-

-

Data Analysis: Measure the incorporated radioactivity using a scintillation counter. Determine the percentage of inhibition and calculate the IC50 value.

Figure 3: General workflow for synthesis and biological evaluation.

Conclusion and Future Directions

While direct experimental data for this compound is scarce, the analysis of its structural analogues provides a strong rationale for its investigation as a novel therapeutic agent. The proposed synthetic route is feasible and based on well-established chemical transformations. The primary area of interest for this compound lies in its potential as an inhibitor of HDACs and DNMTs, making it a promising candidate for anticancer drug discovery.

Future research should focus on:

-

Synthesis and full characterization of this compound.

-

Comprehensive in vitro screening against a panel of HDAC and DNMT isoforms to determine its potency and selectivity.

-

Evaluation of its antiproliferative activity against a diverse range of cancer cell lines.

-

Structure-activity relationship (SAR) studies by synthesizing and testing a library of related derivatives to optimize biological activity.

-

In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and toxicity.

The exploration of this compound and its derivatives could lead to the discovery of novel, potent, and selective epigenetic modulators with significant therapeutic potential.

References

- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]

- 9. reactionbiology-com.3dcartstores.com [reactionbiology-com.3dcartstores.com]

- 10. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

discovery and history of 4-(4-Dimethylaminobenzamido)aniline

An In-Depth Technical Guide to 4-(4-Dimethylaminobenzamido)aniline

This technical guide provides a comprehensive overview of this compound, also known as N-(4-aminophenyl)-4-(dimethylamino)benzamide. Due to the limited specific historical and experimental data available for this exact molecule in publicly accessible literature, this guide focuses on its synthesis based on established chemical principles and provides data for closely related compounds to offer a valuable reference for researchers, scientists, and drug development professionals.

Introduction and Historical Context

While a specific discovery history for this compound is not well-documented, its core structure belongs to the benzanilide class of compounds. Benzamides and anilines are fundamental scaffolds in medicinal chemistry and materials science. Aniline, first isolated in 1826, became the foundation for a vast array of synthetic dyes. In the 20th century, the functionalization of aniline and benzoic acid derivatives led to the discovery of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The aminobenzanilide core, in particular, has been explored in drug discovery for its potential as a hinge-binding motif in kinase inhibitors and as a scaffold for DNA methyltransferase inhibitors.

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable three-step process. This involves the preparation of the acid chloride, followed by an amide coupling reaction with a nitro-substituted aniline, and finally, the reduction of the nitro group.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These are based on established and reported procedures for similar chemical transformations.

Step 1: Synthesis of 4-(Dimethylamino)benzoyl chloride

-

Reagents and Materials: 4-(Dimethylamino)benzoic acid, Thionyl chloride (SOCl₂), dry dichloromethane (DCM).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(Dimethylamino)benzoic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude 4-(Dimethylamino)benzoyl chloride can be used in the next step without further purification.

-

Step 2: Synthesis of N-(4-Nitrophenyl)-4-(dimethylamino)benzamide

-

Reagents and Materials: 4-(Dimethylamino)benzoyl chloride, 4-Nitroaniline, dry dichloromethane (DCM), Triethylamine (TEA) or pyridine.

-

Procedure:

-

In a separate flask, dissolve 4-nitroaniline in dry DCM.

-

Add a base such as triethylamine (1.1 equivalents) to the solution to act as an acid scavenger.

-

Slowly add a solution of 4-(Dimethylamino)benzoyl chloride in dry DCM to the 4-nitroaniline solution at room temperature with constant stirring.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(4-nitrophenyl)-4-(dimethylamino)benzamide, which can be purified by recrystallization.

-

Step 3: Synthesis of this compound

-

Reagents and Materials: N-(4-Nitrophenyl)-4-(dimethylamino)benzamide, Ethanol (EtOH), Palladium on carbon (10% Pd/C), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve N-(4-nitrophenyl)-4-(dimethylamino)benzamide in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

The flask is connected to a hydrogen source and the mixture is hydrogenated at room temperature and atmospheric pressure (or slightly elevated pressure).

-

The reaction is typically complete within 30 minutes to a few hours, which can be monitored by TLC.

-

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Physicochemical Properties

| Property | This compound (Calculated) | 4'-Aminobenzanilide (Experimental)[1] | N-(4-aminophenyl)-4-methylbenzamide (Calculated)[2] |

| Molecular Formula | C₁₅H₁₇N₃O | C₁₃H₁₂N₂O | C₁₄H₁₄N₂O |

| Molecular Weight | 255.32 g/mol | 212.25 g/mol | 226.27 g/mol |

| Melting Point | Not available | 127-131 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Appearance | Not available | Solid | Not available |

| Solubility | Not available | Soluble in DMSO and methanol | Not available |

Potential Applications in Research and Drug Development

The structural motifs present in this compound suggest several areas of potential interest for researchers and drug development professionals:

-

Kinase Inhibitor Scaffolds: The aminobenzanilide core is a known hinge-binding motif for various protein kinases. The dimethylamino group can act as a hydrogen bond acceptor and can be crucial for modulating solubility and pharmacokinetic properties.

-

Epigenetic Modulators: Analogs of N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methyltransferases (DNMTs), which are important targets in cancer therapy.[3]

-

Building Block for Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex molecules, including azo dyes, polymers, and other biologically active compounds.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that holds potential for various applications in scientific research, particularly in medicinal chemistry and materials science. While specific data on its discovery and physicochemical properties are sparse, the established synthetic routes and the known activities of related aminobenzanilide derivatives provide a strong foundation for its further investigation and utilization in the development of novel functional molecules. This guide provides the necessary technical information for its synthesis and suggests promising avenues for future research.

References

- 1. 4'-Aminobenzanilide | 17625-83-1 [chemicalbook.com]

- 2. N-(4-aminophenyl)-4-methylbenzamide | C14H14N2O | CID 960772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 4-(4-Dimethylaminobenzamido)aniline Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Dimethylaminobenzamido)aniline, its derivatives, and analogues, with a focus on their synthesis, biological activities, and potential as therapeutic agents, particularly in the realm of kinase inhibition. This document details synthetic methodologies, presents quantitative biological data for key analogues, and elucidates potential mechanisms of action through signaling pathway diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

The this compound scaffold represents a promising pharmacophore in medicinal chemistry. Its structural features, comprising a substituted benzamide linked to an aniline moiety, make it a versatile template for the design of targeted therapies. Derivatives of this core structure have demonstrated a range of biological activities, with a significant emphasis on the inhibition of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. This guide will explore the synthesis of these compounds, their structure-activity relationships (SAR), and their potential therapeutic applications.

Synthesis of this compound and its Analogues

The synthesis of the core molecule, N-(4-aminophenyl)-4-(dimethylamino)benzamide, and its analogues generally follows a convergent synthetic strategy. The most common approach involves the formation of an amide bond between a substituted benzoic acid derivative and a substituted aniline derivative.

A general and reliable method for the synthesis of the parent compound, this compound, involves a two-step process. The first step is the acylation of p-nitroaniline with 4-(dimethylamino)benzoyl chloride. The resulting nitro-intermediate is then subjected to a reduction reaction to yield the final amino-product.

A detailed experimental protocol, adapted from the synthesis of a structurally similar compound, N-(4-Aminophenyl)-4-(1,1-dimethylethyl)-benzamide, is provided below.

Experimental Protocol: Synthesis of N-(4-aminophenyl)-4-(dimethylamino)benzamide

Step 1: Synthesis of N-(4-nitrophenyl)-4-(dimethylamino)benzamide

-

To a solution of 4-(dimethylamino)benzoic acid (1 equivalent) in thionyl chloride (SOCl₂) (excess, used as solvent), reflux the mixture for 2-3 hours to form the corresponding acyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting 4-(dimethylamino)benzoyl chloride in a suitable dry solvent such as dichloromethane (DCM).

-

To this solution, add p-nitroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-nitrophenyl)-4-(dimethylamino)benzamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-(4-aminophenyl)-4-(dimethylamino)benzamide

-

Dissolve the purified N-(4-nitrophenyl)-4-(dimethylamino)benzamide from Step 1 in a suitable solvent such as ethanol (EtOH) or methanol (MeOH).

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

Carry out the hydrogenation reaction under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 30 minutes to several hours.

-

Alternatively, the reduction can be achieved using other reducing agents like tin(II) chloride (SnCl₂) in ethanol at elevated temperatures, or iron powder in the presence of an acid like acetic acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, N-(4-aminophenyl)-4-(dimethylamino)benzamide.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

Caption: Synthetic workflow for N-(4-aminophenyl)-4-(dimethylamino)benzamide.

Biological Activities and Structure-Activity Relationships

While specific quantitative bioactivity data for the core molecule, this compound, is not extensively available in the public domain, numerous studies on its analogues have provided valuable insights into their potential as kinase inhibitors and anticancer agents. The general consensus is that the 4-anilino-benzamide scaffold can effectively target the ATP-binding site of various protein kinases.

Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of several kinase families, including:

-

Epidermal Growth Factor Receptor (EGFR): Analogues with trifluoromethyl substitutions have shown high potency against EGFR.

-

Platelet-Derived Growth Factor Receptor (PDGFR): More complex derivatives incorporating this core structure have been identified as highly selective type II PDGFRα inhibitors.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): The 4-anilinoquinazoline scaffold, which is structurally related, is a well-established inhibitor of VEGFR.

-

Bcr-Abl Kinase: The flexible nature of the benzamide linker in some analogues allows for effective binding to the active site of Bcr-Abl, including mutant forms.

Anticancer and Other Activities

Beyond kinase inhibition, some analogues have demonstrated other biological effects:

-

Antiproliferative Activity: Many derivatives exhibit cytotoxic effects against various cancer cell lines.

-

DNA Methyltransferase (DNMT) Inhibition: Certain complex analogues containing the 4-amino-N-(4-aminophenyl)benzamide moiety have been shown to inhibit DNMTs.

-

Anticonvulsant Activity: Introduction of additional amino and methyl groups has led to compounds with anticonvulsant properties.

Structure-Activity Relationship (SAR) Summary

Based on the available data for analogues, the following SAR trends can be inferred:

-

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring significantly influence activity and selectivity. Electron-withdrawing groups can enhance potency.

-

Substituents on the Benzamide Ring: Modifications to the dimethylamino group or the phenyl ring of the benzamide moiety can modulate binding affinity and pharmacokinetic properties.

-

Linker Modification: The amide linker is crucial for the overall geometry and binding mode. Variations in the linker can alter the spectrum of targeted kinases.

Quantitative Biological Data

| Compound ID | Target Kinase/Cell Line | Bioactivity (IC₅₀/ED₅₀) | Reference |

| Analogue 1 (with trifluoromethylphenyl) | EGFR (% inhibition @ 10 nM) | 92% | [1] |

| CHMFL-PDGFR-159 (complex derivative) | PDGFRα | 132 nM | [2] |

| 4A-2M4A-PB (anticonvulsant analogue) | Maximal Electroshock Seizure (mice) | 63 µmol/kg | [3] |

Note: The presented data is for structurally related analogues and not the core this compound.

Mechanism of Action and Signaling Pathways

The primary proposed mechanism of action for many this compound derivatives is the inhibition of protein tyrosine kinases. These compounds are believed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This disruption of kinase signaling can lead to the inhibition of cell proliferation, migration, and survival, and can induce apoptosis.

Proposed Kinase Inhibition Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159) as a highly selective type II PDGFRα kinase inhibitor for PDGFRα driving chronic eosinophilic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 4-(4-Dimethylaminobenzamido)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for use by qualified professionals and is compiled from available data on structurally similar compounds. 4-(4-Dimethylaminobenzamido)aniline is a chemical for which specific safety and toxicological data is limited. Therefore, this guide should be used as a preliminary resource, and all handling and experimental procedures should be conducted with the utmost caution, adhering to rigorous laboratory safety standards. A thorough risk assessment should be performed before commencing any work with this compound.

Chemical and Physical Properties

| Property | 4-Aminobenzanilide | N-(4-aminophenyl)-4-methylbenzamide | Aniline |

| Molecular Formula | C₁₃H₁₂N₂O | C₁₄H₁₄N₂O | C₆H₇N |

| Molecular Weight | 212.25 g/mol | 226.27 g/mol [1] | 93.13 g/mol |

| Appearance | Solid | - | Colorless to brown oily liquid |

| Melting Point | 127-129 °C | - | -6 °C |

| Boiling Point | - | - | 184 °C |

| Solubility | - | - | Slightly soluble in water |

| CAS Number | 1768-96-3 | 23600-44-4[1] | 62-53-3 |

Safety and Handling

Given the aromatic amine structure of this compound, it should be handled as a potentially hazardous substance. The safety precautions for aniline and its derivatives should be strictly followed.

2.1. Hazard Identification

Based on analogous compounds, this compound should be considered:

-

Toxic: By inhalation, in contact with skin, and if swallowed.

-

Irritant: May cause skin, eye, and respiratory irritation.

-

Potential Carcinogen/Mutagen: Aromatic amines are often associated with carcinogenic and mutagenic properties.

-

Organ Toxicant: Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia), liver, and kidneys.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

Caption: Recommended Personal Protective Equipment for handling aromatic amines.

2.3. Handling and Storage

-

Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

2.4. First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, a general synthesis for N-arylbenzamides can be adapted from the literature.

3.1. General Synthesis of N-(4-aminophenyl)-substituted benzamides

A plausible synthetic route involves the reaction of a substituted benzoyl chloride with p-phenylenediamine or a protected derivative.

Caption: General workflow for the synthesis of N-arylbenzamides.

A representative procedure for a similar compound, 4-Amino-N-(4-aminophenyl)benzamide, involves the reduction of the corresponding nitro compound. A general synthesis of N-(4-aminophenyl)-substituted benzamides involves reacting an acyl chloride with p-nitroaniline, followed by reduction of the nitro group.[2]

Toxicological and Biological Information

No specific toxicological or biological data for this compound was found. The information below is based on related compounds and the general properties of aromatic amines.

4.1. Toxicity Data for Analogous Compounds

| Compound | Organism | Route | Toxicity Metric | Value |

| 4-amino-N-(2'-aminophenyl)benzamide | Rat | - | Maximum Tolerated Dose | 4 mg/kg[3] |

| 4-amino-N-(2'-aminophenyl)benzamide | Dog | - | Maximum Tolerated Dose | 1 mg/kg[3] |

| Aniline | Rat | Oral | LD50 | 250 mg/kg |

| Aniline | Rat | Inhalation | LC50 | 250 ppm/4h |

4.2. Potential Biological Effects and Signaling Pathways

Aromatic amines are known to undergo metabolic activation, which can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA, potentially leading to mutations and cancer. While no specific signaling pathways have been identified for this compound, related compounds have been investigated for various biological activities. For instance, analogues of 4-Amino-N-(4-aminophenyl)benzamide have been studied as inhibitors of DNA methyltransferases (DNMTs).[4]

Caption: A generalized metabolic pathway for aromatic amines leading to potential toxicity.

Conclusion

While this compound is a compound of interest for research and development, the lack of specific safety and handling data necessitates a cautious approach. By leveraging the information available for structurally similar aromatic amines, this guide provides a framework for its safe handling, preliminary experimental design, and an understanding of its potential hazards. All personnel must be thoroughly trained on the potential risks and proper handling procedures before working with this compound.

References

- 1. N-(4-aminophenyl)-4-methylbenzamide | C14H14N2O | CID 960772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-(4-Dimethylaminobenzamido)aniline in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Dimethylaminobenzamido)aniline is a fluorescent molecule with potential applications in cellular imaging and fluorescence microscopy. Its chemical structure, featuring an electron-donating dimethylamino group and an electron-withdrawing benzamido group linked to a central aniline core, suggests that it may exhibit environmentally sensitive fluorescence, making it a candidate for probing specific cellular microenvironments. This document provides detailed application notes and protocols for the utilization of this compound in fluorescence microscopy, based on theoretical predictions of its photophysical properties and general knowledge of fluorescent probe behavior in biological systems.

Disclaimer: Experimental data on the photophysical properties and specific biological applications of this compound are limited in publicly available literature. The quantitative data and protocols presented herein are based on theoretical predictions and established methodologies for similar fluorescent compounds. Researchers are advised to experimentally validate these parameters and protocols for their specific applications.

Photophysical Properties (Theoretical)

The photophysical properties of this compound have been estimated using computational models. These predictions suggest that the compound is a blue-emitting fluorophore with solvatochromic properties, meaning its fluorescence spectrum may shift depending on the polarity of its environment.

| Property | Predicted Value | Notes |

| λmax (Absorption) | ~350 nm | In nonpolar solvents. A slight red-shift is expected in more polar, protic solvents. |

| λmax (Emission) | ~450 nm | In nonpolar solvents. A significant red-shift is anticipated in polar, protic solvents due to potential intramolecular charge transfer (ICT) character. |

| Molar Absorptivity (ε) | > 20,000 M-1cm-1 | Estimated based on similar aromatic structures. |

| Quantum Yield (Φ) | 0.2 - 0.6 | Expected to be higher in nonpolar environments and lower in polar, protic solvents where non-radiative decay pathways may be more prevalent. |

| Stokes Shift | ~100 nm | The difference between the absorption and emission maxima is predicted to be substantial, which is advantageous for minimizing self-quenching and improving signal-to-noise. |

Potential Applications in Fluorescence Microscopy

Based on its predicted properties, this compound may be a valuable tool for various applications in fluorescence microscopy, including:

-

Staining of Lipid Droplets and Membranes: The predicted solvatochromic behavior suggests that the probe's fluorescence may be enhanced in the nonpolar environment of lipid droplets and cellular membranes, allowing for their visualization.

-

Probing Protein Binding Sites: Changes in the fluorescence properties upon binding to hydrophobic pockets of proteins could be used to study protein conformation and ligand interactions.

-

Monitoring Cellular Polarity: The sensitivity of the emission spectrum to the local environment could be exploited to map polarity changes within cells, which are associated with various physiological and pathological states.

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound in fluorescence microscopy. Note: These are general guidelines and should be optimized for specific cell types and experimental conditions.

Protocol 1: General Staining of Cultured Cells

This protocol describes a general method for staining adherent mammalian cells with this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, spectroscopy grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Paraformaldehyde (PFA) or Methanol for fixation (optional)

-

Mounting medium with antifade reagent

-

Glass coverslips and microscope slides

-

Cultured adherent cells

Procedure:

-

Cell Culture: Plate cells on glass coverslips in a suitable culture dish and grow to the desired confluency (typically 50-70%).

-

Preparation of Staining Solution:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Dilute the stock solution in pre-warmed (37°C) cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells twice with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells three times with PBS to remove unbound probe.

-

-

Fixation (Optional):

-

For fixed-cell imaging, after washing, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Alternatively, fix with ice-cold methanol for 5 minutes at -20°C.

-

Wash three times with PBS.

-

-

Mounting:

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope equipped with a DAPI or a custom filter set appropriate for the predicted excitation and emission maxima (e.g., Ex: 350/50 nm, Em: 460/50 nm).

-

Protocol 2: Staining of Lipid Droplets

This protocol is specifically tailored for the visualization of lipid droplets, leveraging the predicted solvatochromic properties of the probe.

Materials:

-

Same as Protocol 1

-

Oleic acid-BSA complex (for inducing lipid droplet formation)

Procedure:

-

Induction of Lipid Droplets (Optional):

-

To enhance lipid droplet formation, incubate cells with culture medium supplemented with 100-400 µM oleic acid complexed to BSA for 12-24 hours prior to staining.

-

-

Staining and Imaging:

-

Follow steps 2-4 and 6-7 of Protocol 1. Fixation (step 5) is generally not recommended for lipid droplet imaging as it can alter their morphology.

-

Visualizations

Experimental Workflow for Cellular Staining

Caption: Workflow for staining cultured cells with this compound.

Potential Signaling Pathway Interaction

The following diagram illustrates a hypothetical scenario where this compound could be used to monitor changes in cellular lipid metabolism, a process often linked to signaling pathways such as the mTOR pathway.

Caption: Hypothetical use in monitoring mTOR-driven lipid synthesis.

Application Notes and Protocols: 4-(4-Dimethylaminobenzamido)aniline as a Fluorescent Probe for Cellular Imaging

For Research Use Only.

Introduction

4-(4-Dimethylaminobenzamido)aniline is a novel fluorescent probe with potential applications in cellular imaging. Its chemical structure, featuring an electron-donating dimethylamino group and an electron-accepting amide moiety, suggests that it may exhibit solvatochromic properties. This characteristic makes it a promising candidate for imaging lipid droplets, which are highly non-polar organelles within the cell. This document provides a hypothetical framework for the synthesis, characterization, and application of this compound as a fluorescent probe for lipid droplet imaging in live and fixed cells. It is important to note that the following protocols are based on the properties of structurally similar compounds and require experimental validation.

Principle of Action

The proposed mechanism of action for this compound as a lipid droplet probe is based on its anticipated solvatochromism. In aqueous environments such as the cytoplasm, the probe is expected to be in a low-fluorescence or quenched state. Upon partitioning into the non-polar lipid environment of lipid droplets, a conformational change is predicted to occur, leading to a significant increase in fluorescence quantum yield and a blue shift in the emission spectrum. This "turn-on" fluorescence response would provide high contrast imaging of lipid droplets with minimal background signal.

Synthesis

A potential synthetic route for this compound involves the amidation of 4-aminobenzoyl chloride with p-phenylenediamine.

Photophysical Properties (Hypothetical)

The following table summarizes the expected photophysical properties of this compound in various solvents, illustrating its potential solvatochromic behavior.

| Solvent | Dielectric Constant (ε) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Dioxane | 2.2 | ~380 | ~480 | ~0.85 |

| Toluene | 2.4 | ~385 | ~490 | ~0.70 |

| Chloroform | 4.8 | ~390 | ~510 | ~0.50 |

| Acetonitrile | 37.5 | ~400 | ~550 | ~0.10 |

| Water | 80.1 | ~410 | ~580 | <0.01 |

Experimental Protocols

Preparation of Stock Solution

-

Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a 1 mM stock solution.

-

Store the stock solution at -20°C, protected from light.

Live Cell Staining of Lipid Droplets

-

Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture to 70-80% confluency.

-

Lipid Droplet Induction (Optional): To induce lipid droplet formation, incubate cells with 100-400 µM oleic acid complexed to bovine serum albumin (BSA) for 12-24 hours.

-

Staining:

-

Prepare a fresh staining solution by diluting the 1 mM stock solution of this compound to a final concentration of 1-5 µM in pre-warmed cell culture medium.

-

Remove the culture medium from the cells and add the staining solution.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

-

Imaging:

-

Add fresh culture medium or PBS to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~380-420 nm, emission ~470-530 nm).

-

Fixed Cell Staining

-

Cell Culture and Fixation:

-

Culture and treat cells as described for live-cell imaging.

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a 1-5 µM staining solution of this compound in PBS.

-

Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Potential Applications in Drug Development

This probe could be utilized to study the effects of drug candidates on lipid metabolism. Changes in the number, size, and distribution of lipid droplets in response to drug treatment can be quantified using this probe.

Cytotoxicity Assessment

It is crucial to assess the potential cytotoxicity of this compound. A standard MTT or similar cell viability assay should be performed by incubating cells with a range of probe concentrations (e.g., 1-50 µM) for a period corresponding to the imaging experiment (e.g., 24 hours).

Data Analysis